molecular formula C14H14F5NO B4038567 2-ethyl-1-(pentafluorobenzoyl)piperidine

2-ethyl-1-(pentafluorobenzoyl)piperidine

Cat. No.: B4038567
M. Wt: 307.26 g/mol
InChI Key: SQBBUNNNSXZCBW-UHFFFAOYSA-N
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Description

2-ethyl-1-(pentafluorobenzoyl)piperidine is a useful research compound. Its molecular formula is C14H14F5NO and its molecular weight is 307.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.09955488 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Chemistry Applications

A microscale method describes the preparation of the pentafluorobenzyl ester of an organic acid, utilizing α-bromopentafluorotoluene as the esterifying agent and the volatile base, N-ethyl-piperidine. This technique is significant for the assay of indole-3-acetic acid in plant materials, demonstrating the compound's utility in enhancing the sensitivity and selectivity of gas chromatography and mass spectrometry for organic acid analysis (Epstein & Cohen, 1981).

Medicinal Chemistry and Drug Development

In the realm of drug development, the compound's derivatives have shown promise. For instance, research on new piperidine substituted benzothiazole derivatives, synthesized through reactions involving piperidine, showcased compounds with significant antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021). Another study focused on synthesizing propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating them as promising anticancer agents, revealing several compounds with low IC50 values indicative of strong anticancer potential (Rehman et al., 2018).

Materials Science and Chemistry

Further research into the compound's applications in materials science includes the synthesis of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a precursor for a wide range of trifluoromethyl heterocycles. This work highlights the compound's versatility in synthesizing diverse heterocyclic compounds through rhodium(II) or copper(II) catalyzed reactions (Honey et al., 2012). Additionally, the hydroformylation of specific alcohols, a key step in synthesizing neuroleptic agents like Fluspirilen and Penfluridol, showcases the utility of related piperidine compounds in pharmaceutical manufacturing (Botteghi et al., 2001).

Properties

IUPAC Name

(2-ethylpiperidin-1-yl)-(2,3,4,5,6-pentafluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F5NO/c1-2-7-5-3-4-6-20(7)14(21)8-9(15)11(17)13(19)12(18)10(8)16/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBBUNNNSXZCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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